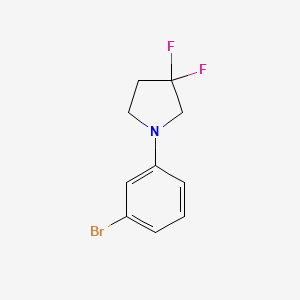

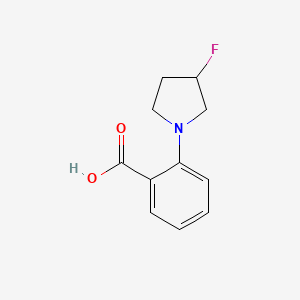

2-(3-フルオロピロリジン-1-イル)安息香酸

説明

科学的研究の応用

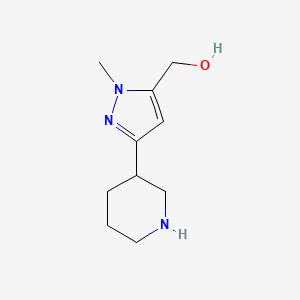

Pyrrolidine Scaffold in Drug Discovery

ピロリジン環は、「2-(3-フルオロピロリジン-1-イル)安息香酸」構造の一部であり、医薬品化学者によってヒト疾患の治療のための化合物を得るために広く使用されています . この飽和骨格に対する関心は、sp3-混成によるファーマコフォア空間を効率的に探索できる可能性、分子の立体化学への貢献、および環の非平面性による三次元(3D)カバレッジの増加によって高まっています .

Influence of Steric Factors on Biological Activity

異なる立体異性体と置換基の空間的配向は、薬物候補の異なる生物学的プロファイルにつながる可能性があります . これは、特に「2-(3-フルオロピロリジン-1-イル)安息香酸」などのピロリジン環を含む化合物に関連しています。

Safety and Hazards

生化学分析

Biochemical Properties

2-(3-Fluoropyrrolidin-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure is known to enhance the compound’s ability to explore pharmacophore space due to its sp3 hybridization and non-planarity . This compound may interact with enzymes such as dipeptidyl peptidase-IV (DPP-IV), influencing its activity and potentially leading to enzyme inhibition .

Cellular Effects

2-(3-Fluoropyrrolidin-1-yl)benzoic acid affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with DPP-IV can alter signaling pathways related to glucose metabolism and insulin secretion . Additionally, its effects on gene expression can lead to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of 2-(3-Fluoropyrrolidin-1-yl)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluoropyrrolidine moiety undergoes metabolic activation, leading to the formation of reactive intermediates that can bind to enzymes like DPP-IV . This binding can result in enzyme inhibition, affecting downstream signaling pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Fluoropyrrolidin-1-yl)benzoic acid can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound’s activity can be sustained over time, but its stability may be affected by environmental conditions such as pH and temperature . Long-term exposure to the compound can lead to cumulative effects on cellular processes and function.

Dosage Effects in Animal Models

The effects of 2-(3-Fluoropyrrolidin-1-yl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it may cause toxic or adverse effects, including disruptions in metabolic processes and cellular damage . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

2-(3-Fluoropyrrolidin-1-yl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s fluoropyrrolidine moiety undergoes sequential oxidation and defluorination, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways can influence the compound’s overall activity and efficacy.

Transport and Distribution

The transport and distribution of 2-(3-Fluoropyrrolidin-1-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

2-(3-Fluoropyrrolidin-1-yl)benzoic acid exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

特性

IUPAC Name |

2-(3-fluoropyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-8-5-6-13(7-8)10-4-2-1-3-9(10)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAVNKBZDWRRTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

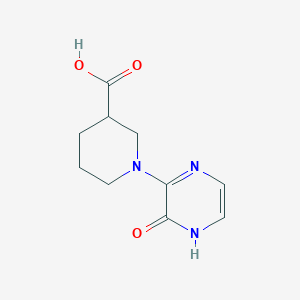

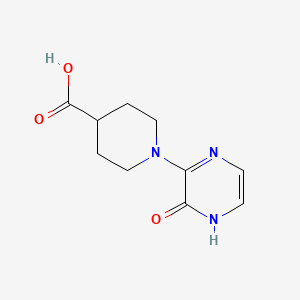

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

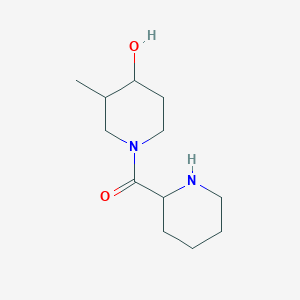

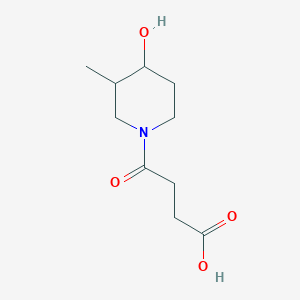

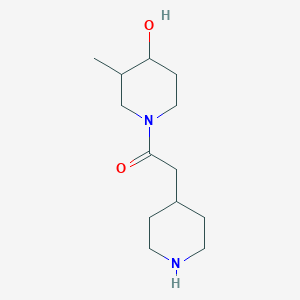

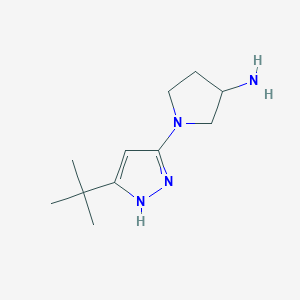

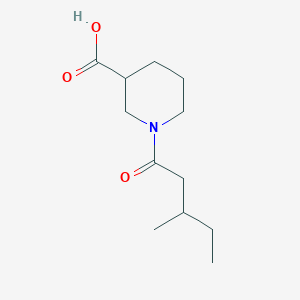

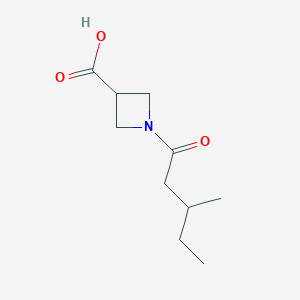

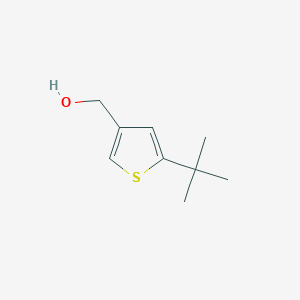

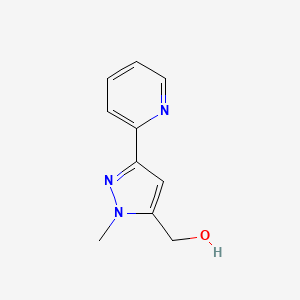

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。